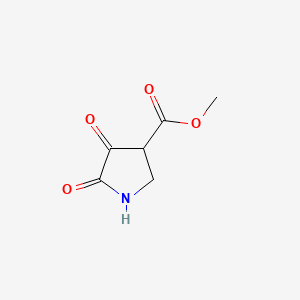
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate is an organic compound with a pleasant fruity aroma. It is commonly used in the fragrance industry as a component in perfumes and flavorings. The compound is also known for its applications in organic synthesis as an intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate typically involves the esterification of 3-Cyclohexene-1-methanol with acetic acid in the presence of an acid catalyst such as sulfuric acid . The reaction conditions generally include heating the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the compound can be synthesized through a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves the careful control of temperature, pressure, and the use of efficient catalysts to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This interaction can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Terpinyl acetate: Similar in structure but with different functional groups.
α-Terpineol: Shares the cyclohexene ring but differs in the functional groups attached.
3-Cyclohexene-1-methanol: The parent alcohol without the acetate group
Uniqueness
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its pleasant aroma and applications in the fragrance industry further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
17916-91-5 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-(4-methylcyclohex-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4,9,11H,5-7H2,1-3H3 |
Clé InChI |
MUAYHOYVOVZJFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



